3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone
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Overview
Description
3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-(2-hydroxyphenyl)-1-propanone
- 3,3,3-Trifluoro-1-(2-chlorophenyl)-1-propanone
- 3,3,3-Trifluoro-1-(2-nitrophenyl)-1-propanone
Uniqueness
3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9F3O2 |
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Molecular Weight |
218.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H9F3O2/c1-15-9-5-3-2-4-7(9)8(14)6-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
JBCXLODHZJAKDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(F)(F)F |
Origin of Product |
United States |
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